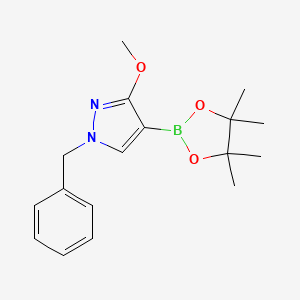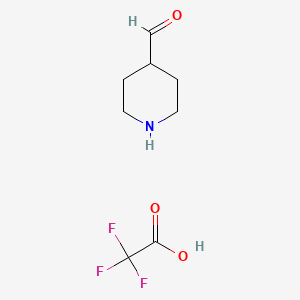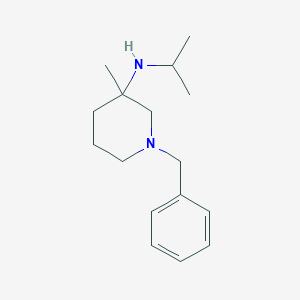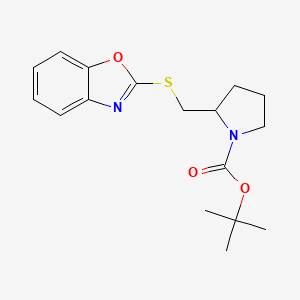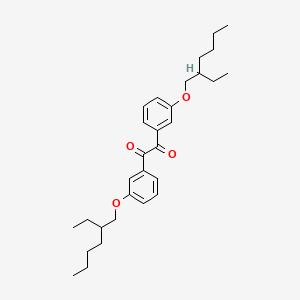
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine with cyclopropylamine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine nitrogen, followed by the addition of cyclopropylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site and interacting with key amino acid residues . This inhibition can lead to increased levels of neurotransmitters like acetylcholine, which may have therapeutic effects in conditions such as Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine: Known for its anti-acetylcholinesterase activity.
N-[2-(1-Benzyl-piperidin-4-yl)-ethyl]-benzamide: Exhibits similar pharmacological properties and is used in medicinal chemistry.
Uniqueness
Benzyl 4-(2-(cyclopropylamino)ethyl)piperidine-1-carboxylate is unique due to its specific structural features, such as the cyclopropylamino group, which may confer distinct biological activity and pharmacokinetic properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C18H26N2O2 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
benzyl 4-[2-(cyclopropylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c21-18(22-14-16-4-2-1-3-5-16)20-12-9-15(10-13-20)8-11-19-17-6-7-17/h1-5,15,17,19H,6-14H2 |
Clave InChI |
LIKCLGYMPBJCHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCCC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methyl acetate](/img/structure/B13966788.png)





